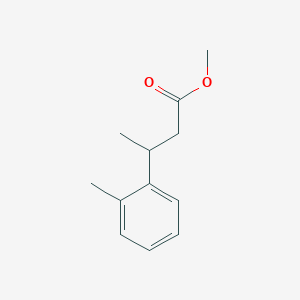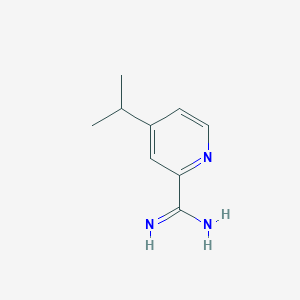
Indolizin-7-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolizin-7-ylmethanol is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₉NO. This compound is part of the indolizine family, which is known for its significant biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indolizine derivatives, including indolizin-7-ylmethanol, can be achieved through several methods. Common synthetic routes include:
Cyclocondensations: This method involves the reaction of 2-pyridylacetate with various benzophenones, catalyzed by iodine, followed by aldol condensation.
Cycloadditions: These reactions typically involve the addition of a nitrile oxide to a pyrrole derivative.
Cyclization/Eliminations: This method includes the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine.
Cycloisomerizations: This involves the rearrangement of a pyridine derivative to form the indolizine core.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .
Chemical Reactions Analysis
Types of Reactions: Indolizin-7-ylmethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound to its corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can yield the corresponding alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indolizine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Indolizin-7-ylmethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Indolizine derivatives have shown potential as fluorescent probes for biological imaging.
Industry: Indolizine derivatives are used in the development of dyes, pigments, and high-performance materials.
Mechanism of Action
The mechanism of action of indolizin-7-ylmethanol involves its interaction with various molecular targets and pathways. For instance, indolizine derivatives can inhibit enzymes such as DNA topoisomerase, which is crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth . Additionally, the compound’s ability to interact with cellular membranes and proteins contributes to its antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
Indole: Another nitrogen-containing heterocycle with significant biological activity.
Pyrrole: A five-membered ring with one nitrogen atom, known for its role in the synthesis of porphyrins.
Quinoline: A bicyclic compound with a wide range of medicinal applications.
Uniqueness: Indolizin-7-ylmethanol stands out due to its unique structure, which combines the properties of both indole and pyridine. This combination allows for a diverse range of chemical reactions and biological activities, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
indolizin-7-ylmethanol |
InChI |
InChI=1S/C9H9NO/c11-7-8-3-5-10-4-1-2-9(10)6-8/h1-6,11H,7H2 |
InChI Key |
SRWGLTYNCASYTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CC(=CC2=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


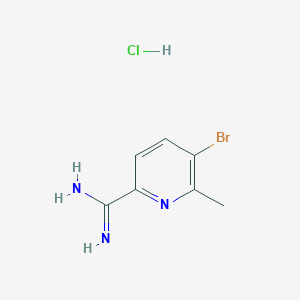
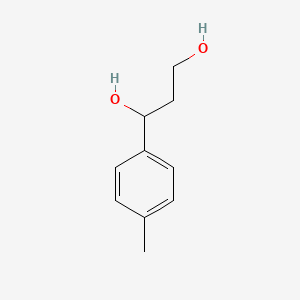
![3-Chloro-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673901.png)
![7-Fluorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13673905.png)
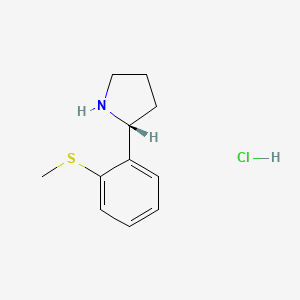
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate 5,5-dioxide](/img/structure/B13673914.png)
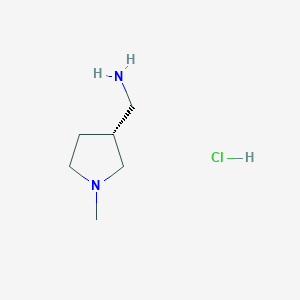

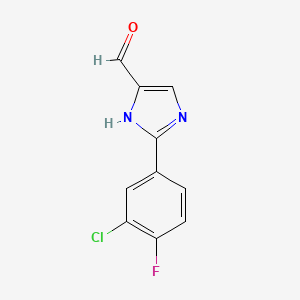

![7-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13673934.png)
